molecular formula C14H19NO3 B040794 Methyl 2-benzamido-3,3-dimethylbutanoate CAS No. 119768-87-5

Methyl 2-benzamido-3,3-dimethylbutanoate

Cat. No.: B040794
CAS No.: 119768-87-5
M. Wt: 249.3 g/mol
InChI Key: DVVYZGGPAJZHLS-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3,3-dimethylbutanoate is a synthetic ester derivative characterized by a benzamido substituent at the C2 position and a 3,3-dimethylbutanoate ester group. This compound is structurally related to amino acid derivatives and synthetic cannabinoid receptor agonists (SCRAs), where the 3,3-dimethylbutanoate moiety is critical for receptor interactions . Its synthesis typically involves amidation and esterification steps, as seen in analogous compounds . The benzamido group enhances lipophilicity and may contribute to hydrogen bonding or π-π stacking in biological systems, while the dimethylbutanoate ester influences steric and electronic properties .

Properties

CAS No.

119768-87-5

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

methyl 2-benzamido-3,3-dimethylbutanoate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18-4)15-12(16)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,16)

InChI Key

DVVYZGGPAJZHLS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological properties of Methyl 2-benzamido-3,3-dimethylbutanoate with analogs:

Compound Name Substituents/Functional Groups Key Pharmacological/Structural Notes References
This compound C2: Benzamido; Ester: 3,3-dimethylbutanoate Enhanced receptor binding via steric effects; potential SCRA-like activity .
5F-MDMB-PICA C2: Indole-3-carboxamide; Ester: 3,3-dimethylbutanoate High CB1 receptor potency due to TM2e/ECL2 interactions; illicit SCRA .
(S)-Methyl 2-amino-3,3-dimethylbutanoate C2: Amino; Ester: 3,3-dimethylbutanoate Precursor for peptide synthesis; lacks benzamido group, reducing receptor affinity .
Ethyl 2-acetamido-3-mercapto-3-methylbutanoate C2: Acetamido; C3: Mercapto; Ester: Ethyl Thiol group introduces redox activity; ethyl ester alters metabolic stability .
Methyl 2-bromo-3-methylbutanoate C2: Bromo; Ester: 3-methylbutanoate Bromine increases electrophilicity; used in alkylation reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing chiral esters like Methyl 2-benzamido-3,3-dimethylbutanoate?

  • Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, benzaldehyde can react with methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane using sodium triacetoxyhydroborate as a reducing agent to form benzyl-protected intermediates . Purification often employs reverse-phase chromatography (e.g., acetonitrile/water gradients) or silica gel column chromatography .
  • Key Steps :

  • Activation of the amino group with aldehydes or trifluoroethylating agents .
  • Acid-catalyzed esterification under reflux conditions .

Q. How is structural characterization performed for such compounds?

  • Techniques :

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 228.3 [M+H]⁺) and purity .
  • NMR : ¹H-NMR in DMSO-d₆ or CDCl₃ identifies stereochemistry and functional groups (e.g., methyl singlet at δ 1.02 for tert-butyl groups) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving chiral centers .

Q. What purification strategies are effective for high-purity yields?

  • Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity for polar intermediates .
  • Silica gel chromatography with hexane/ethyl acetate mixtures separates non-polar derivatives .

Advanced Research Questions

Q. How do enantiomeric impurities affect bioactivity, and how are they quantified?

  • Analysis :

  • HPLC with chiral columns resolves enantiomers (e.g., (R)- vs. (S)-isomers) .
  • Flack’s x parameter in X-ray crystallography distinguishes centrosymmetric vs. chiral structures, critical for validating enantiopurity .
    • Impact : Minor enantiomeric impurities (e.g., <2%) can reduce binding affinity to biological targets like enzymes by >50% .

Q. What mechanisms explain the reactivity of the benzamido group in nucleophilic substitutions?

  • Mechanistic Insight :

  • The benzamido group acts as a leaving group in acidic conditions, facilitating SN2 reactions with amines or alcohols.
  • Steric hindrance from 3,3-dimethyl groups slows reaction kinetics, requiring elevated temperatures (e.g., 60°C for 27 hours) .

Q. How should researchers address contradictions in synthetic yield data across studies?

  • Case Study :

  • Yields for methyl 2-amino-3,3-dimethylbutanoate derivatives range from 70–100% depending on the solvent (THF vs. DMF) and catalyst (NaH vs. DIPEA) .
  • Troubleshooting : Optimize reaction time (e.g., 3 hours for methylation vs. 27 hours for trifluoroethylation) and monitor intermediates via TLC .

Q. What role do steric effects play in modulating biological activity?

  • Findings :

  • The 3,3-dimethyl group in methyl 2-benzamido derivatives increases steric bulk, reducing off-target interactions but lowering solubility (LogP increases by ~0.5) .
  • Comparative studies show analogs without dimethyl groups exhibit 3x higher enzyme inhibition but poorer metabolic stability .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray (SHELXL ) and HPLC to validate enantiopurity.
  • Scale-Up : Use continuous flow reactors for trifluoroethylation to improve yield (>90%) .
  • Data Reproducibility : Pre-standardize solvents (e.g., anhydrous THF) and catalysts (freshly opened DIPEA) .

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